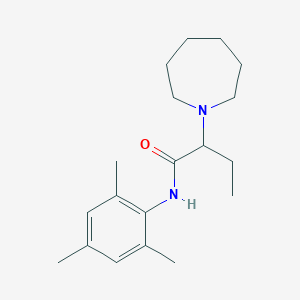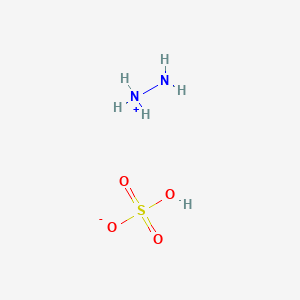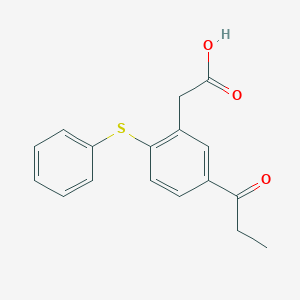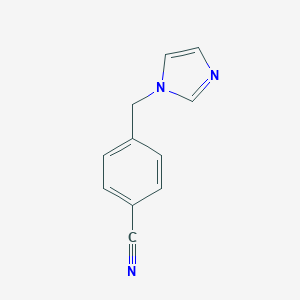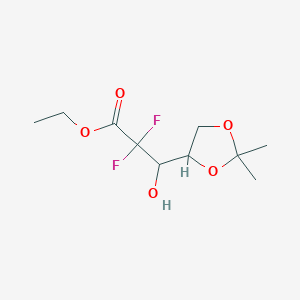
1-(2-Nitroethenyl)naphthalene-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitroethenyl)naphthalene-2-ol, also known as NEN, is an organic compound that has been widely used in scientific research for its unique properties. This compound is a nitroalkene derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NEN has been studied for its potential use in a variety of applications, including as a fluorescent probe and as a potential anticancer agent. In
科学研究应用
1-(2-Nitroethenyl)naphthalene-2-ol has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological samples. This compound is able to undergo a photoinduced electron transfer (PET) reaction with ROS, resulting in a change in its fluorescence properties. This makes it a useful tool for studying the role of ROS in various biological processes.
This compound has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol is not fully understood, but it is believed to involve the formation of reactive intermediates that interact with cellular components such as proteins and DNA. This compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, this compound has been shown to interact with the mitochondrial membrane, leading to the release of cytochrome c and activation of caspases, which are enzymes involved in the apoptotic process.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as an anticancer agent and fluorescent probe for ROS, this compound has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Nitroethenyl)naphthalene-2-ol is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and techniques, and is readily available for purchase from chemical suppliers. Additionally, this compound is relatively stable and can be stored for extended periods of time without degradation.
One limitation of this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound. Additionally, this compound is relatively hydrophobic, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on 1-(2-Nitroethenyl)naphthalene-2-ol. One area of interest is the development of new fluorescent probes based on this compound for the detection of other reactive species in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent. Finally, there is potential for the development of new drugs based on this compound for the treatment of a variety of diseases, including cancer and inflammation.
合成方法
The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol involves the reaction of 2-naphthol with nitromethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction results in the formation of the nitroalkene derivative of naphthalene, which is this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment and techniques.
属性
| 1454257-23-8 | |
分子式 |
C12H9NO3 |
分子量 |
215.2 g/mol |
IUPAC 名称 |
1-[(E)-2-nitroethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |
InChI 键 |
QKAGPSXQUZNJHM-BQYQJAHWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



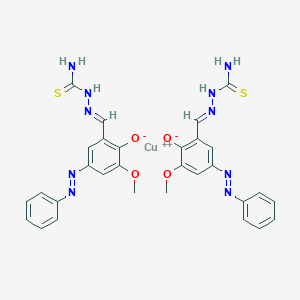
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

